molecular formula C6H5N3O2 B008348 methyl 4-cyano-1H-pyrazole-3-carboxylate CAS No. 105020-45-9

methyl 4-cyano-1H-pyrazole-3-carboxylate

Cat. No.: B008348
CAS No.: 105020-45-9
M. Wt: 151.12 g/mol
InChI Key: FZMAIXSFOQAPCI-UHFFFAOYSA-N
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Description

Methyl 4-cyano-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a β-keto ester, followed by nitrile formation. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The reaction conditions often involve refluxing the mixture for several hours to ensure complete cyclization and nitrile formation .

Industrial Production Methods

In an industrial setting, the synthesis of methyl 4-cyano-1H-pyrazole-5-carboxylate may involve continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can lead to a more scalable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Amides or esters[][5].

Scientific Research Applications

Methyl 4-cyano-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-cyano-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-1H-pyrazole-3-carboxylate
  • Ethyl 4-cyano-1H-pyrazole-5-carboxylate
  • Methyl 3-cyano-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-cyano-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both a nitrile and ester group in the pyrazole ring provides a versatile platform for further functionalization and derivatization .

Properties

IUPAC Name

methyl 4-cyano-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-11-6(10)5-4(2-7)3-8-9-5/h3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMAIXSFOQAPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547679
Record name Methyl 4-cyano-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105020-45-9
Record name Methyl 4-cyano-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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